molecular formula C58H98O4 B3061026 alpha-Tocopherol dimeric deriv. CAS No. 2896-55-1

alpha-Tocopherol dimeric deriv.

Cat. No.: B3061026
CAS No.: 2896-55-1
M. Wt: 859.4 g/mol
InChI Key: LRKMBLVADWXNNR-UHFFFAOYSA-N
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Description

Alpha-Tocopherol dimeric derivative is a compound derived from alpha-tocopherol, which is a type of vitamin E. Alpha-tocopherol is known for its antioxidant properties and is essential for human health. The dimeric derivative of alpha-tocopherol is synthesized to enhance its stability and efficacy in various applications.

Scientific Research Applications

Alpha-tocopherol dimeric derivative has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study antioxidant mechanisms and redox reactions.

    Biology: Investigated for its role in protecting cell membranes from oxidative damage.

    Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.

    Industry: Used as an additive in food and cosmetic products to enhance their stability and shelf life.

Mechanism of Action

Alpha-tocopherol functions as the most potent naturally occurring scavenger of reactive oxygen and reactive nitrogen species (ROS and RNS) . It appears to act as a ligand of not yet identified specific proteins (receptors, transcription factors) capable of regulating signal transduction and gene expression .

Future Directions

Future studies to uncover cellular and systemic mechanisms may help guide appropriate clinical treatment strategies using vitamin E across a diverse population of aging individuals . There is also emerging evidence of an important role of gamma-tocopherol in the pathophysiology of atherosclerosis-related cardiovascular disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-tocopherol dimeric derivative typically involves the dimerization of alpha-tocopherol through various chemical reactions. One common method is the oxidative coupling of alpha-tocopherol using oxidizing agents such as iodine or ferric chloride. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions to ensure the formation of the dimeric product.

Industrial Production Methods

In industrial settings, the production of alpha-tocopherol dimeric derivative involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps like purification through column chromatography and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-tocopherol dimeric derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized products.

    Reduction: It can be reduced back to alpha-tocopherol under certain conditions.

    Substitution: The hydroxyl group in the alpha-tocopherol moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, ferric chloride, and hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include alpha-tocopherol quinone, alpha-tocopherol hydroquinone, and various substituted derivatives of alpha-tocopherol.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Tocopherol: The parent compound with similar antioxidant properties but lower stability.

    Gamma-Tocopherol: Another form of vitamin E with different antioxidant mechanisms.

    Delta-Tocopherol: Known for its potent antioxidant activity but less common in dietary sources.

    Tocotrienols: Similar to tocopherols but with unsaturated side chains, offering different biological activities.

Uniqueness

Alpha-tocopherol dimeric derivative is unique due to its enhanced stability and efficacy compared to its monomeric counterparts. The dimeric form provides prolonged antioxidant protection and is more resistant to degradation under various conditions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-[2-[6-hydroxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]ethyl]-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H98O4/c1-39(2)21-15-23-41(5)25-17-27-43(7)29-19-35-57(13)37-33-51-49(53(59)45(9)47(11)55(51)61-57)31-32-50-52-34-38-58(14,62-56(52)48(12)46(10)54(50)60)36-20-30-44(8)28-18-26-42(6)24-16-22-40(3)4/h39-44,59-60H,15-38H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKMBLVADWXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)CCC3=C(C(=C(C4=C3CCC(O4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H98O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-55-1
Record name alpha-Tocopherol dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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